molecular formula C11H9BrN2O B5689816 6-Bromo-2-methylquinoline-4-carboxamide

6-Bromo-2-methylquinoline-4-carboxamide

Cat. No.: B5689816
M. Wt: 265.11 g/mol
InChI Key: VMJIIHQUHMRMPT-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Chemical Research

The quinoline scaffold, a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry. nih.govbohrium.com This is due to its widespread presence in natural products, particularly alkaloids, and its ability to serve as a foundational structure for a vast number of synthetic compounds with diverse biological activities. orientjchem.org The versatility of the quinoline ring allows for functionalization at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. nih.gov

Quinoline derivatives have been extensively investigated and are integral to the development of therapeutic agents across numerous areas. orientjchem.orgresearchgate.net Their applications span a wide range of pharmacological activities, including:

Anticancer: Quinoline-based compounds have been shown to inhibit cancer cell proliferation, induce apoptosis, and interfere with angiogenesis. orientjchem.orgnih.gov

Antimalarial: The quinoline structure is famously the basis for drugs like chloroquine (B1663885) and mefloquine. Research continues to explore new quinoline derivatives to combat drug-resistant strains of malaria. acs.org

Antibacterial and Antifungal: The scaffold is a key component in various agents designed to fight microbial infections. orientjchem.org

Anti-inflammatory: Certain quinoline derivatives have demonstrated significant anti-inflammatory properties. nih.govresearchgate.net

Antiviral: The structural framework has been utilized in the development of antiviral drugs. nih.gov

Beyond medicine, the unique photophysical and electronic properties of the quinoline nucleus make it a valuable component in materials science, particularly in the design of sensors and organic light-emitting diodes (OLEDs). orientjchem.org

Overview of Brominated Quinoline Carboxamide Systems

The introduction of a bromine atom and a carboxamide group onto the quinoline scaffold creates brominated quinoline carboxamide systems, a subclass with specific chemical characteristics. Halogenation, particularly bromination, at positions like C6 can significantly influence a molecule's lipophilicity and metabolic stability, which are critical parameters in drug design. acs.orgnih.gov The presence of the halogen can enhance binding interactions with biological targets. nih.gov

The carboxamide linkage (-CONH2) is a key functional group in many pharmaceuticals, known for its ability to form hydrogen bonds, which are crucial for molecular recognition and binding to enzyme active sites or receptors. nih.gov Quinoline-4-carboxamides, in particular, have been a major focus of research, especially in the pursuit of new antimalarial agents. acs.orgresearchgate.net Medicinal chemistry programs have systematically modified the substituents on the quinoline ring and the carboxamide nitrogen to optimize potency and pharmacokinetic profiles. acs.org

The synthesis of a compound like 6-Bromo-2-methylquinoline-4-carboxamide would typically involve the formation of the corresponding carboxylic acid, 6-Bromo-2-methylquinoline-4-carboxylic acid, followed by an amidation reaction. acs.orgglpbio.com A common synthetic route to the quinoline-4-carboxylic acid core is the Pfitzinger reaction, which involves the condensation of an isatin (B1672199) derivative with a carbonyl compound. acs.org

Research Trajectories for this compound

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its research trajectories can be inferred from studies on analogous compounds. The primary areas of investigation for this molecule would likely leverage the known activities of its structural components.

Antiparasitic Drug Discovery: Given the proven efficacy of quinoline-4-carboxamides against Plasmodium falciparum, the causative agent of malaria, a key research trajectory for this compound would be its evaluation as an antimalarial agent. acs.orgresearchgate.net Research would focus on its activity against various drug-resistant parasite strains and its mechanism of action, which for some quinoline-4-carboxamides involves the inhibition of parasite protein synthesis. acs.org

Anticancer Research: The quinoline scaffold is a well-established pharmacophore in oncology. nih.govnih.gov The presence of a bromine atom at the 6-position of related quinazoline (B50416) scaffolds has been shown to improve anticancer effects. nih.gov Therefore, investigating the cytotoxic activity of this compound against various cancer cell lines, such as breast and colon cancer lines, represents a logical research path. nih.govresearchgate.net Such studies would also explore the underlying mechanism, which could involve the inhibition of kinases like ATM kinase or receptor tyrosine kinases (e.g., EGFR), common targets for quinoline-based inhibitors. nih.govresearchgate.net

Kinase Inhibition: Many quinoline derivatives function as kinase inhibitors. nih.gov The specific substitution pattern of this compound makes it a candidate for screening against a panel of protein kinases involved in cell signaling and disease progression.

Materials Science: The inherent fluorescence of the quinoline nucleus suggests that derivatives like this compound could be explored for applications in materials science, such as in the development of novel fluorescent probes or as components in organic electronic devices.

Data Tables

Table 1: Physicochemical Properties of Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
6-Bromo-2-methylquinoline (B1268081)877-42-9C₁₀H₈BrN222.08
6-Bromoquinoline (B19933)5332-25-2C₉H₆BrN208.05
6-Bromo-2-methylquinoline-4-carboxylic acid37509-21-0C₁₁H₈BrNO₂282.10

Table 2: Summary of Pharmacological Activities for the Quinoline Scaffold

ActivityDescriptionReferences
AnticancerInhibition of cell proliferation, induction of apoptosis, anti-angiogenesis. orientjchem.org, nih.gov
AntimalarialBasis for established drugs; ongoing research for resistant strains. researchgate.net, acs.org
AntibacterialActivity against various bacterial pathogens. orientjchem.org, bohrium.com
Anti-inflammatoryDemonstrated reduction of inflammation in various models. researchgate.net, nih.gov
AntiviralUsed as a scaffold for developing agents against viral infections. orientjchem.org, nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-methylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-6-4-9(11(13)15)8-5-7(12)2-3-10(8)14-6/h2-5H,1H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJIIHQUHMRMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Bromo 2 Methylquinoline 4 Carboxamide and Its Precursors

Classical Quinoline (B57606) Synthesis Routes

The formation of the quinoline ring system is the foundational step in the synthesis of 6-Bromo-2-methylquinoline-4-carboxamide. Two venerable named reactions, the Pfitzinger and Knorr syntheses, provide effective pathways to key quinoline intermediates.

Pfitzinger Reaction Applications for Quinoline-4-carboxylic Acid Derivatives

The Pfitzinger reaction is a powerful method for the synthesis of quinoline-4-carboxylic acids. wikipedia.orgresearchgate.netnih.gov This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgpharmaguideline.com The general mechanism begins with the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide, to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org

For the synthesis of precursors to this compound, a substituted isatin, specifically 5-bromoisatin (B120047), can be reacted with a methyl ketone. This approach directly introduces the bromine atom at the desired 6-position of the quinoline ring. The reaction of 5-bromoisatin with a suitable methyl ketone under basic conditions yields 6-bromo-2-methylquinoline-4-carboxylic acid. nih.gov

Table 1: Pfitzinger Reaction for Quinoline-4-carboxylic Acid Synthesis
ReactantsConditionsProductKey Features
Isatin and a carbonyl compoundBasic (e.g., KOH)Substituted quinoline-4-carboxylic acidVersatile method for quinoline-4-carboxylic acids. wikipedia.orgresearchgate.netnih.gov
5-Bromoisatin and a methyl ketoneBasic6-Bromo-2-methylquinoline-4-carboxylic acidDirect incorporation of the bromo substituent. nih.gov
N-acyl isatinsBasic2-Hydroxy-quinoline-4-carboxylic acidsKnown as the Halberkann variant. wikipedia.org

Knorr Synthesis for Brominated Quinolin-2(1H)-one Intermediates

The Knorr quinoline synthesis provides a route to α-hydroxyquinolines (quinolin-2(1H)-ones) from the reaction of β-ketoesters with arylamines at elevated temperatures. drugfuture.comsynarchive.com The process involves the formation of an intermediate anilide, which then undergoes cyclization via dehydration, typically facilitated by a strong acid like concentrated sulfuric acid. drugfuture.com

In the context of synthesizing precursors for the target compound, 4-bromoaniline (B143363) is a key starting material. The condensation of 4-bromoaniline with a β-keto ester, such as ethyl acetoacetate, leads to the formation of an anilide. Subsequent acid-catalyzed cyclization of this anilide furnishes a 6-bromoquinolin-2(1H)-one derivative. researchgate.net This method is particularly useful for preparing quinolinone intermediates which can be further modified. researchgate.netiipseries.org

Table 2: Knorr Synthesis of Brominated Quinolin-2(1H)-ones
ReactantsConditionsProductKey Features
β-KetoanilideStrong acid (e.g., H₂SO₄)2-HydroxyquinolineIntramolecular cyclization. wikipedia.org
4-Bromoaniline and Ethyl acetoacetate1. Condensation 2. Acid-catalyzed cyclization6-Bromo-4-methylquinolin-2(1H)-oneUtilizes readily available starting materials. researchgate.net

Targeted Synthesis of this compound

Once the fundamental quinoline scaffold is established, subsequent reactions focus on introducing and modifying functional groups to arrive at the final product.

Strategic Functionalization of the Quinoline Nucleus

The introduction of substituents onto the quinoline ring can be achieved through various functionalization strategies. The precise and regioselective placement of these groups is crucial for the synthesis of the target molecule. nih.govrsc.orgrsc.org

Direct bromination of the quinoline ring is a common method for introducing a bromine atom. nih.gov The position of bromination is influenced by the existing substituents on the ring and the reaction conditions. researchgate.netacgpubs.org For instance, the bromination of 2-methylquinoline (B7769805) can be directed to specific positions. researchgate.netbiosynth.com The presence of activating or deactivating groups on the quinoline nucleus will dictate the regioselectivity of the electrophilic substitution.

Amidation Reactions for Carboxamide Formation

The final step in the synthesis of this compound is the conversion of the carboxylic acid group at the 4-position into a carboxamide. This transformation is typically achieved through standard amidation reactions.

A common method involves activating the carboxylic acid, for example, by converting it to an acyl chloride using a reagent like thionyl chloride. ijsr.net The resulting acyl chloride is then reacted with ammonia (B1221849) or an ammonia equivalent to form the primary carboxamide. Alternatively, direct coupling of the carboxylic acid with an ammonia source can be facilitated by various peptide coupling reagents. The synthesis of quinoline-4-carboxamide derivatives has been reported through such multistep synthetic routes. acs.org

Advanced Synthetic Protocols and Process Optimization

Continual efforts in synthetic chemistry aim to develop more efficient, cost-effective, and environmentally friendly methods for preparing complex molecules like quinolines. mdpi.comnih.govjocpr.com Advanced synthetic protocols often focus on the use of modern catalysts, such as transition metal complexes of palladium and copper, to facilitate cross-coupling and cyclization reactions.

Process optimization is another key area of research. This can involve the use of microwave-assisted synthesis to accelerate reaction rates and improve yields, or high-pressure synthesis to access more complex quinoline structures. The development of one-pot multicomponent reactions, where multiple synthetic steps are carried out in a single reaction vessel, represents a significant advancement in streamlining the synthesis of quinoline derivatives. researchgate.net High-throughput screening methods are also being employed to rapidly determine the optimal reaction conditions for the synthesis of quinoxaline (B1680401) derivatives, a related class of compounds, which could be adapted for quinoline synthesis. nih.gov

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of quinoline derivatives, offering significant reductions in reaction times and often leading to improved yields compared to conventional heating methods. mdpi.com The application of microwave irradiation is particularly beneficial in key steps of quinoline synthesis, such as the Pfitzinger and Doebner reactions, which are foundational for creating the quinoline-4-carboxylic acid scaffold. researchgate.netresearchgate.net

For instance, the Pfitzinger reaction, which involves the condensation of an isatin derivative with a carbonyl compound, can be efficiently conducted under microwave irradiation to produce quinoline-4-carboxylic acids. researchgate.netresearchgate.net One approach involves reacting a substituted isatin with a ketone in a mixture of ethanol (B145695) and water at elevated temperatures (e.g., 125 °C) under microwave conditions to yield the corresponding quinoline-4-carboxylic acid. acs.org This acid is a direct precursor to the target carboxamide. The subsequent amidation, coupling the carboxylic acid with an appropriate amine, can also be facilitated by microwave energy, although room temperature procedures are also common. acs.org

Similarly, multicomponent reactions, which assemble complex molecules like quinolines from simple starting materials in a single step, are well-suited for microwave assistance. acs.org Catalyst-free, one-pot, three-component procedures under microwave irradiation have been developed for synthesizing quinoline-based heterocyclic hybrids in good yields and with short reaction times. acs.orgnih.gov These methods highlight the efficiency of microwave heating in promoting the necessary bond formations for the quinoline core. frontiersin.org

Research has demonstrated that for reactions like the Skraup synthesis of quinolines, microwave heating can dramatically decrease the reaction time from hours to minutes, although the yield may not always be significantly improved over conventional methods. mdpi.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Quinoline Derivatives

Reaction Type Conditions Reaction Time Yield Reference
Pfitzinger Reaction KOH, EtOH/water, 125 °C, Microwave 20 min 29–58% acs.org
Skraup Synthesis Conventional Heating Several hours Moderate mdpi.com
Skraup Synthesis Microwave Irradiation 15 min Moderate mdpi.com

Scalable Production Methodologies and Yield Enhancement

The transition from laboratory-scale synthesis to large-scale industrial production presents challenges related to yield, purity, cost-effectiveness, and environmental impact. For quinoline-4-carboxamides, methodologies are being developed to address these issues. A key strategy for yield enhancement in reactions like the Doebner synthesis of quinoline-4-carboxylic acids involves carefully controlling the reaction stoichiometry and conditions. nih.gov It was found that increasing the equivalents of the aniline (B41778) and aldehyde components can improve the yield by providing sufficient imine for the hydrogen transfer process that drives the aromatization of the dihydroquinoline intermediate. nih.govacs.org

One report detailed a large-scale synthesis of a quinoline-4-carboxylic acid derivative via a modified Doebner reaction, successfully producing 371 grams of the product with an 82% yield, which is comparable to the small-scale reaction. nih.gov This demonstrates the scalability of the optimized protocol. Another approach to improve efficiency and yield is the development of one-pot procedures, which reduce the number of isolation and purification steps, saving time and resources. researchgate.net

For the preparation of key intermediates, such as 6-bromo-4-chloroquinoline (B1276899), a three-step reaction from 4-bromoaniline and ethyl propiolate has been developed that reportedly increases the comprehensive yield to over 70%, a significant improvement from the 26-42% of existing methods, making it suitable for industrial production. patsnap.com This method emphasizes simple operation and environmental friendliness, sharply reducing production costs. patsnap.com

Preparation of Key Halogenated Quinoline Intermediates

The synthesis of the target carboxamide relies heavily on the availability of appropriately functionalized quinoline precursors, most notably halogenated intermediates like 6-bromo-4-chloroquinoline or 6-bromo-4-iodoquinoline (B1287929). atlantis-press.com These compounds serve as versatile building blocks where the C4-halogen acts as a leaving group for subsequent substitution reactions.

A common route to these intermediates starts with the cyclization of a precursor derived from 4-bromoaniline. atlantis-press.com For example, 4-bromoaniline can be reacted with compounds like meldrum's acid and triethyl orthoformate. atlantis-press.com The resulting intermediate is then cyclized at high temperatures in a solvent like diphenyl ether to form 6-bromoquinolin-4-ol (B142416). atlantis-press.comresearchgate.net

The crucial step of converting the 4-hydroxy group to a more reactive halogen is typically achieved using standard halogenating agents. Chlorination of 6-bromoquinolin-4-ol to 6-bromo-4-chloroquinoline is effectively carried out using phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF, with reported yields as high as 81-93%. atlantis-press.comgoogle.com

The corresponding 6-bromo-4-iodoquinoline can be prepared from the 4-chloro derivative via a Finkelstein-type reaction, where the chloro group is exchanged for an iodo group using a source like sodium iodide (NaI) in a solvent such as acetonitrile. atlantis-press.com

Mechanistic Aspects of Ring Annulation and Functional Group Transformations

Understanding the mechanisms behind the formation of the quinoline ring and the subsequent chemical modifications is crucial for optimizing reaction conditions and designing new synthetic routes.

Cyclization Mechanisms in Quinoline Formation

The formation of the quinoline ring system often proceeds through classical named reactions like the Skraup, Doebner-von Miller, Combes, and Pfitzinger syntheses. The Skraup synthesis, for instance, involves the reaction of an aniline (like 4-bromoaniline) with glycerol (B35011), sulfuric acid, and an oxidizing agent. chemicalbook.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by Michael addition of the aniline, cyclization, dehydration, and finally oxidation to form the aromatic quinoline ring. chemicalbook.com

In the Doebner reaction, an aniline, an aldehyde, and pyruvic acid combine to form a quinoline-4-carboxylic acid. nih.gov The mechanism is thought to involve the formation of an imine from the aniline and aldehyde. Pyruvic acid then reacts with this imine, leading to an intermediate that cyclizes and subsequently dehydrates. nih.govacs.org A key insight into this mechanism is the role of a second molecule of the imine acting as a hydrogen acceptor, facilitating the oxidation of the dihydroquinoline intermediate to the final aromatic quinoline product. nih.gov This understanding has led to improved yields by adjusting the stoichiometry to favor this hydrogen transfer process. nih.govacs.org

The Pfitzinger reaction provides another route, starting from an isatin and a carbonyl compound under basic conditions to yield a quinoline-4-carboxylic acid. researchgate.netimist.ma The mechanism involves the base-catalyzed opening of the isatin ring, followed by condensation with the carbonyl compound and subsequent cyclization and dehydration to form the quinoline ring.

Halogenation and Oxidation Sequences for Precursor Synthesis

The synthesis of precursors for this compound often requires specific halogenation and oxidation steps. The introduction of the bromine atom at the C6 position is typically achieved by starting with a pre-brominated aniline, such as 4-bromoaniline. atlantis-press.comchemicalbook.com This ensures the bromine is incorporated into the final quinoline structure from the outset.

Alternatively, direct halogenation of the quinoline ring is possible. For example, heating quinoline perbromide at high temperatures can yield 3-bromo-quinoline. chemicalbook.com However, regioselectivity can be an issue with direct electrophilic substitution on the quinoline ring.

Oxidation is a key transformation for converting a methyl group at the C2 position into a carboxylic acid, which can then be used to form other functional groups. The oxidation of 6-bromo-2-methylquinoline (B1268081) to 6-bromoquinoline-2-carboxylic acid is a critical step in some synthetic pathways. One method involves the hydrolysis of 6-bromo-2-(tribromomethyl)quinoline (B8649548) with concentrated sulfuric acid at high temperatures, affording the carboxylic acid in high yield (96%). chemicalbook.com This tribromomethyl intermediate is itself formed from the radical bromination of 6-bromo-2-methylquinoline.

Substitution Reactions on the Brominated Quinoline Core

The halogen atoms on the quinoline ring, particularly a halogen at the C4 position, are pivotal for introducing the carboxamide functionality. The C4-chloro substituent in 6-bromo-4-chloroquinoline is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for its displacement by various nucleophiles.

For instance, the C4-chloro group can be displaced by hydrazines to form hydrazinoquinolines. mdpi.com More relevant to the synthesis of the title compound, the C4-chloro group can be hydrolyzed to a hydroxyl group, or more directly, it can be subjected to carbonylation reactions. A more common and direct route to the carboxamide involves converting the precursor 6-bromo-2-methylquinoline-4-carboxylic acid into an activated form, such as an acid chloride or an active ester. This is typically done using reagents like thionyl chloride (SOCl₂) or coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole). acs.org This activated intermediate then readily reacts with ammonia or an amine to furnish the final this compound.

Nucleophilic substitution can also occur at other positions. For example, the bromine at C6, while less reactive than a C4-halogen, can participate in palladium-catalyzed cross-coupling reactions, allowing for further functionalization of the quinoline scaffold if desired. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution NMR Spectroscopy for Stereochemical and Regiochemical Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 6-Bromo-2-methylquinoline-4-carboxamide, both ¹H and ¹³C NMR would provide definitive evidence for its regiochemistry and the electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on the quinoline (B57606) ring, the methyl group, and the amide protons.

Aromatic Protons: The protons on the quinoline core will appear in the downfield region, typically between 7.0 and 9.0 ppm. The proton at the C5 position is expected to be a doublet, coupled to the proton at C7. The C7 and C8 protons will also exhibit characteristic splitting patterns. The proton at C3, adjacent to the carboxamide group, will likely appear as a singlet.

Methyl Protons: The methyl group at the C2 position is expected to resonate as a sharp singlet further upfield, likely in the range of 2.5-2.7 ppm. For instance, the methyl protons in 6-methylquinoline (B44275) appear around 2.52 ppm. chemicalbook.comachmem.com

Amide Protons: The -NH₂ protons of the carboxamide group are expected to appear as two broad singlets, and their chemical shift can be highly variable depending on the solvent and concentration, but typically would be found in the 7.5-8.5 ppm region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data, with each carbon atom in the molecule giving a distinct signal.

Quinoline Carbons: The carbon atoms of the quinoline ring are expected to resonate in the aromatic region (120-150 ppm). The carbon atom attached to the bromine (C6) would be influenced by the halogen's electronegativity and isotopic effects. Data for 6-bromoquinoline (B19933) shows carbon signals across this range. chemicalbook.com

Methyl Carbon: The methyl carbon (C2-CH₃) would appear in the upfield region, typically around 20-25 ppm.

Carbonyl Carbon: The carbonyl carbon of the carboxamide group is the most deshielded and would be found significantly downfield, likely in the range of 165-170 ppm.

A detailed analysis of coupling constants (J-values) in the ¹H NMR spectrum would confirm the connectivity and spatial relationships between protons, solidifying the regiochemical assignments.

Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H3~8.0Singlet
H5~8.4Doublet
H7~7.8Doublet of doublets
H8~8.1Doublet
-CH₃~2.6Singlet
-CONH₂~7.5-8.5Broad Singlets (2H)

Vibrational Spectroscopy (FT-IR, FT-Raman) for Bond Characterization and Conformational Analysis

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands.

N-H Stretching: The amide N-H stretching vibrations are expected to appear as two distinct bands in the region of 3400-3100 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹.

C=O Stretching (Amide I): A strong absorption band corresponding to the carbonyl stretch is anticipated around 1680-1650 cm⁻¹, which is characteristic of primary amides.

N-H Bending (Amide II): The N-H bending vibration is expected to be found in the region of 1650-1620 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the quinoline ring system will produce a series of bands between 1600 and 1400 cm⁻¹.

C-Br Stretching: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations and non-polar bonds often give rise to strong Raman signals. For this compound, the quinoline ring breathing modes and the C-Br stretch would be expected to be prominent in the Raman spectrum. Studies on similar quinoline derivatives, like quinoline-4-carbaldehyde (B127539) and isoquinoline, have shown characteristic ring vibrations that are useful for structural confirmation. lcms.cz

Key Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-H Stretch3400-3100FT-IR
Aromatic C-H Stretch>3000FT-IR, FT-Raman
Aliphatic C-H Stretch<3000FT-IR, FT-Raman
C=O Stretch (Amide I)1680-1650FT-IR
N-H Bend (Amide II)1650-1620FT-IR
Ring C=C, C=N Stretch1600-1400FT-IR, FT-Raman
C-Br Stretch600-500FT-IR, FT-Raman

Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₁₁H₉BrN₂O), the expected exact mass can be calculated. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity.

Fragmentation Analysis: Under electron ionization (EI) or electrospray ionization (ESI) conditions, the molecule would undergo characteristic fragmentation.

Loss of the amide group (-CONH₂) would be a likely initial fragmentation step.

Cleavage of the bromine atom could also occur.

Subsequent fragmentation of the quinoline ring would lead to smaller, stable charged species.

Time-of-flight (TOF) mass spectrometry has been effectively used to identify and elucidate the structure of quinoline alkaloids, where fragmentation patterns help to distinguish between isomers with different functionalities.

X-ray Crystallography for Solid-State Structural Analysis (if applicable to derivatives)

While no crystal structure for this compound itself is publicly available, X-ray crystallography of its derivatives can offer significant insights into the solid-state conformation and intermolecular interactions. For instance, the crystal structure of a related compound, 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, has been reported. chemicalbook.com This study revealed details about the conformation of the bromo-substituted quinoline ring system and the nature of intermolecular hydrogen bonding. chemicalbook.com

Should a single crystal of this compound be grown, X-ray diffraction would provide precise bond lengths, bond angles, and torsion angles. It would also reveal how the molecules pack in the crystal lattice, likely through hydrogen bonding involving the amide group and potentially π-π stacking interactions between the quinoline rings.

Computational and Theoretical Investigations of 6 Bromo 2 Methylquinoline 4 Carboxamide

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) has become a primary method for computational studies in chemistry due to its balance of accuracy and computational cost. nih.gov DFT calculations are instrumental in optimizing the molecular geometry of 6-Bromo-2-methylquinoline-4-carboxamide, determining its most stable three-dimensional conformation. These calculations typically employ functionals like B3LYP combined with basis sets such as 6-31+G(d,p) or 6-311++G(d,p) to accurately model the electronic structure. ultraphysicalsciences.orgnih.gov The optimized geometry serves as the foundation for subsequent calculations of molecular properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. ripublication.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. ripublication.comscirp.org

A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive. For quinoline (B57606) derivatives, DFT calculations are used to visualize the distribution of these orbitals and quantify the energy gap. scirp.orgscispace.com In a study on 6-bromo quinazoline (B50416) derivatives, a related class of compounds, the HOMO was located on the bromobenzene (B47551) and quinazolinone rings, while the LUMO was distributed across the entire molecule. nih.gov Such analysis for this compound would reveal how the electron density is distributed and which parts of the molecule are most involved in electronic transitions.

ParameterEnergy (eV)
HOMO Energy-6.646
LUMO Energy-1.816
Energy Gap (ΔE)4.83

Data derived from a DFT study on the parent quinoline molecule. scirp.org

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive behavior of a molecule. It illustrates the charge distribution on the molecular surface, identifying regions susceptible to electrophilic and nucleophilic attack. wolfram.com The MEP map is color-coded, where red indicates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and blue signifies regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack). wolfram.comresearchgate.net Green and yellow represent areas with intermediate or near-zero potential. researchgate.net

For this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms of the carboxamide group, indicating these are primary sites for electrophilic interaction. The hydrogen atoms and parts of the aromatic system would likely exhibit positive potential, marking them as sites for nucleophilic attack. This visual representation of reactivity is crucial for understanding intermolecular interactions and potential reaction mechanisms. researchgate.net

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are highly effective in predicting various spectroscopic properties, providing a theoretical basis for interpreting experimental spectra.

Theoretical vibrational frequencies can be calculated using DFT methods, typically at the B3LYP level. ultraphysicalsciences.org These calculations provide a predicted infrared (IR) and Raman spectrum. A comparison between the theoretical and experimental spectra allows for a detailed and accurate assignment of the fundamental vibrational modes of the molecule. ultraphysicalsciences.orgresearchgate.net

For the closely related compound, 6-bromo-2-methylquinoline (B1268081), extensive vibrational analysis has been performed. ultraphysicalsciences.orgresearchgate.net The calculated harmonic frequencies are often overestimated compared to experimental values due to the neglect of anharmonicity. researchgate.net Therefore, it is common practice to apply scaling factors to the calculated wavenumbers to improve agreement with experimental data. researchgate.net For instance, scaling factors of 0.9613 for higher wavenumbers and 1.0013 for lower wavenumbers have been used for B3LYP calculations. researchgate.net This combined experimental and theoretical approach provides a comprehensive understanding of the molecule's vibrational properties.

Table 2: Selected Theoretical and Experimental Vibrational Frequencies for 6-Bromo-2-methylquinoline (Note: Data is for the parent compound without the 4-carboxamide group.)

AssignmentTheoretical (Scaled, cm⁻¹)Experimental (FT-IR, cm⁻¹)Experimental (FT-Raman, cm⁻¹)
C-H stretch (quinoline ring)306530683064
C-H stretch (methyl group)292429212923
C=N stretch161816161618
C=C stretch159515931595
C-Br stretch630631630

Data adapted from vibrational studies on 6-bromo-2-methylquinoline. ultraphysicalsciences.orgresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govmdpi.com These calculations can determine the absorption wavelengths (λmax), excitation energies, and oscillator strengths of electronic transitions. scirp.org The calculations are often performed in conjunction with a solvation model to account for the influence of the solvent, as solvent polarity can significantly shift absorption bands. mdpi.com

The Integral Equation Formalism Polarizable Continuum Model (IEFPCM) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium. mdpi.com By performing TD-DFT calculations with the IEFPCM, it is possible to simulate the UV-Vis spectrum of this compound in various solvents, providing insights into how its electronic transitions are affected by the environment. For quinoline derivatives, TD-DFT calculations have been shown to correspond well with experimental data, often with a small percentage of error. mdpi.combohrium.com

Theoretical prediction of Nuclear Magnetic Resonance (NMR) spectra is a valuable tool for structure elucidation and assignment of experimental signals. tsijournals.com The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR chemical shifts (δ) and shielding tensors (σ). rsc.orgimist.ma

This method, typically employed with DFT (e.g., B3LYP functional), calculates the magnetic shielding of each nucleus. rsc.orgresearchgate.net The theoretical chemical shifts are then obtained by referencing these shielding values to a standard, such as Tetramethylsilane (TMS). imist.ma GIAO calculations have been successfully used to predict both ¹H and ¹³C NMR spectra for a variety of quinoline derivatives, showing excellent correlation with experimental data. tsijournals.comworktribe.com Applying this method to this compound would allow for a precise assignment of its proton and carbon NMR signals, confirming its molecular structure.

Molecular Docking and Dynamics Simulations for Target Interaction Hypothesis Generation

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to a protein's active site. For quinoline derivatives, these methods have been instrumental in identifying potential biological targets and elucidating interaction mechanisms.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, research on analogous quinoline and quinazoline carboxamides provides a framework for hypothesizing its potential enzyme targets. For instance, quinoline-4-carboxamide derivatives have been investigated as inhibitors of various enzymes.

Computational docking studies on similar quinoline carboxamides have explored their potential as inhibitors of targets such as protein kinases and DNA topoisomerases. These studies typically involve docking the ligand into the ATP-binding site of kinases or the DNA-binding site of topoisomerases. The interactions often involve hydrogen bonds between the carboxamide group and amino acid residues in the active site, as well as hydrophobic interactions with the quinoline ring system. For example, studies on other quinoline derivatives have shown interactions with key residues in the active sites of enzymes like HIV reverse transcriptase and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. chula.ac.thresearchgate.net

In a hypothetical docking scenario of this compound with a protein kinase, the carboxamide moiety would be expected to form crucial hydrogen bonds with the hinge region residues of the kinase domain. The quinoline ring would likely occupy a hydrophobic pocket, and the bromo and methyl groups would influence the binding affinity and selectivity through steric and electronic interactions with the surrounding amino acids.

The characterization of receptor binding sites is crucial for understanding the structure-activity relationships of a ligand. For this compound, this would involve identifying the key amino acid residues that form the binding pocket and contribute to the stability of the ligand-receptor complex.

Studies on structurally related 6-bromo-quinazoline derivatives have provided insights into receptor binding. For example, molecular docking of 6-bromo-quinazoline derivatives into the EGFR kinase domain revealed that the quinazoline core occupies the adenine-binding region, with the bromo substituent pointing towards the solvent-exposed region. nih.gov Hydrogen bonds were observed between the quinazoline nitrogen atoms and key residues like methionine. nih.gov Similarly, the carboxamide group of this compound would be a prime candidate for forming specific hydrogen bonds within a receptor's active site.

Molecular dynamics simulations can further refine the understanding of the binding site by simulating the dynamic behavior of the ligand-receptor complex over time. These simulations can reveal the stability of the initial docked pose, the flexibility of the binding site residues, and the key interactions that are maintained throughout the simulation. For instance, MD simulations of 6-bromo-quinazoline derivatives bound to EGFR have shown that the ligand remains stably bound in the active site, with minimal fluctuations in its position. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability Insights

Natural Bond Orbital (NBO) analysis is a computational chemistry method used to study the distribution of electron density in molecules and the interactions between orbitals. This analysis provides insights into intramolecular and intermolecular bonding, charge transfer, and hyperconjugative interactions, which are crucial for understanding a molecule's stability and reactivity.

The presence of the bromine atom, an electron-withdrawing group, and the methyl group, an electron-donating group, would influence the electronic distribution. NBO analysis can quantify these effects by calculating the natural charges on each atom and the energies of the hyperconjugative interactions. For example, in similar heterocyclic systems, NBO analysis has been used to understand the intramolecular hydrogen bonding and the stability arising from charge transfer from lone pair orbitals to antibonding orbitals.

Prediction of Molecular Descriptors Relevant to Academic Research

Molecular descriptors are numerical values that encode information about the chemical and physical properties of a molecule. These descriptors are widely used in quantitative structure-activity relationship (QSAR) studies and for predicting the pharmacokinetic properties of compounds in academic research.

Molecular DescriptorPredicted Value
Molecular Weight 295.13 g/mol
XLogP3 2.6
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Exact Mass 294.00039 Da
Topological Polar Surface Area 51.2 Ų
Heavy Atom Count 17
Complexity 288

These descriptors provide a preliminary assessment of the compound's characteristics. For example, the XLogP3 value suggests moderate lipophilicity, which is often a desirable trait for drug candidates. The topological polar surface area (TPSA) is an indicator of a molecule's ability to permeate cell membranes.

Mechanistic and Target Oriented Biological Investigations

Enzyme Inhibition Studies and Mechanistic Elucidation of Action

The interaction of quinoline-4-carboxamide derivatives with specific enzymes is a key area of research, revealing mechanisms that are crucial for potential therapeutic applications.

Alkaline Phosphatase Inhibition Mechanisms

Alkaline phosphatases (ALPs) are a group of enzymes that hydrolyze phosphate (B84403) esters and are implicated in pathological calcification diseases. researchgate.netresearchgate.net The inhibition of these enzymes is a therapeutic strategy, and various compounds, including those with a quinoline (B57606) core, have been studied for this purpose. researchgate.netnih.gov

Kinetic studies are essential to elucidate the mechanism of inhibition. mdpi.comsemanticscholar.org These studies determine how a compound interacts with an enzyme, for instance, by competing with the substrate for the active site (competitive inhibition), binding to the enzyme-substrate complex (uncompetitive inhibition), or binding to a different site on the enzyme (non-competitive inhibition). semanticscholar.org For example, studies on quinolinyl-iminothiazolines, which also feature a quinoline structure, have identified potent non-competitive inhibitors of ALP. nih.gov In non-competitive inhibition, the inhibitor reduces the maximal velocity (Vmax) of the enzyme reaction without affecting the Michaelis constant (Km), which is the substrate concentration at half-maximal velocity. nih.gov This mechanism is typically confirmed using Lineweaver-Burk plots, where increasing concentrations of the inhibitor result in a series of lines with different slopes that intersect on the x-axis. researchgate.netresearchgate.netnih.gov The enzyme-inhibitor dissociation constant (Ki) can then be determined from a secondary plot of the slope versus the inhibitor concentration. nih.govmdpi.com

Table 1: General Mechanisms of Enzyme Inhibition

Inhibition Type Effect on Km Effect on Vmax Description
Competitive Increases No change Inhibitor binds to the active site, preventing substrate binding.
Non-competitive No change Decreases Inhibitor binds to an allosteric site, altering enzyme conformation and reducing its efficiency. nih.gov
Uncompetitive Decreases Decreases Inhibitor binds only to the enzyme-substrate complex.

| Mixed | Increases or Decreases | Decreases | Inhibitor binds to both the free enzyme and the enzyme-substrate complex, but with different affinities. |

Fibroblast Activation Protein (FAP) Inhibitor Mechanism Studies

Fibroblast Activation Protein (FAP) is a serine protease expressed on the surface of cancer-associated fibroblasts in the microenvironment of many epithelial tumors. google.com FAP plays a role in tumor growth and tissue remodeling, making it a target for cancer diagnosis and therapy. google.comnih.gov

A significant class of FAP inhibitors is based on the N-(4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold. nih.gov This structure highlights the importance of the quinoline-4-carboxamide core in targeting FAP. google.com The N-terminal 4-carbonylquinoline is considered a highly optimized substituent for the essential Gly-Pro dipeptide motif that interacts with the FAP active site. google.com These inhibitors function by forming a stable complex with the enzyme, blocking its proteolytic activity. Research has focused on modifying the quinoline ring to enhance potency and selectivity over related proteases like dipeptidyl peptidases (DPPs). nih.gov The most promising inhibitors in this class exhibit low nanomolar FAP inhibition and high selectivity. nih.gov

Receptor Antagonism and Agonism Studies

The quinoline scaffold is also integral to compounds designed to interact with specific G-protein coupled receptors (GPCRs), acting as either antagonists (blocking the receptor) or agonists (activating it).

Neurokinin-3 Receptor (NK-3) Antagonism

The neurokinin-3 (NK-3) receptor, part of the tachykinin receptor family, is predominantly found in the central nervous system and is involved in various physiological processes. researchgate.net The development of non-peptide NK-3 receptor antagonists has been an area of significant pharmaceutical research. researchgate.net

The 2-phenylquinoline-4-carboxamide (B4668241) structure has been used as a template for creating potent antagonists for both the NK-3 and NK-2 receptors. nih.gov Through systematic chemical modifications of this quinoline core, researchers have been able to modulate the binding affinity and selectivity of these compounds. nih.gov Docking studies using 3-D models of the receptors helped guide the design of these antagonists. nih.gov This approach led to the identification of compounds with high affinity for the human NK-3 receptor, with some exhibiting balanced, potent antagonism at both NK-3 and NK-2 receptors. nih.govnih.gov

Table 2: Binding Affinities of 2-Phenylquinoline-4-Carboxamide Derivatives at Neurokinin Receptors

Compound Target Receptor Binding Affinity (Ki) Reference
SB-400238 (Compound 25) hNK-3R 0.8 nM nih.gov
hNK-2R 0.8 nM nih.gov
SB-414240 (Compound 28) hNK-3R 193 nM nih.gov

hNK-3R: human Neurokinin-3 Receptor; hNK-2R: human Neurokinin-2 Receptor. Data from a study on stepwise modulation of quinoline tachykinin receptor antagonists. nih.gov

Investigation of Anti-Proliferative Pathways

Beyond single-target interactions, derivatives of the quinoline-4-carboxamide scaffold have been investigated for their broader anti-proliferative effects on cancer cells. A study on novel N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives, which are structurally related to 6-Bromo-2-methylquinoline-4-carboxamide, has provided insight into their anti-cancer mechanisms.

These compounds were found to suppress the proliferation of colorectal cancer cells in a concentration-dependent manner. The underlying mechanism involves the induction of apoptosis (programmed cell death). Further investigation revealed that this is achieved by targeting phosphoinositide-dependent protein kinase-1 (PDK1). PDK1 is a critical upstream kinase in the PI3K/AKT signaling pathway. The AKT pathway is frequently overexpressed in various cancers and promotes cell survival by inhibiting apoptosis. By targeting PDK1, these quinoline-4-carboxamide derivatives can effectively disrupt this pro-survival pathway, leading to the potentiation of apoptosis and overcoming chemo-resistance in cancer cells.

Antimicrobial Activity Investigations at a Mechanistic Level

Detailed mechanistic studies specifically on this compound are not extensively reported in the current body of scientific literature. However, the broader class of quinoline-4-carboxamides has been the subject of investigations that provide insights into their potential antimicrobial mechanisms. Research on structurally similar compounds suggests that their efficacy may stem from the ability to interfere with crucial bacterial cellular processes.

One of the prominent mechanisms associated with quinoline derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination. For instance, a study on N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides, which share a core structural motif with the compound of interest, identified them as potent inhibitors of the DNA gyrase subunit B (GyrB). tandfonline.comtandfonline.com This inhibition is often competitive with ATP, preventing the enzyme from carrying out its function of introducing negative supercoils into DNA, which is vital for DNA replication.

Another potential mechanism of action for quinoline-4-carboxamide derivatives has been identified in the context of antimalarial research, which can sometimes be extrapolated to antibacterial activity due to conserved targets. A notable quinoline-4-carboxamide derivative, known as DDD107498, was found to inhibit the translation elongation factor 2 (PfEF2) in Plasmodium falciparum. nih.govacs.org This factor is crucial for the translocation step of protein synthesis. Inhibition of this process would lead to a cessation of protein production and ultimately cell death. While this was observed in a protozoan parasite, the fundamental nature of protein synthesis suggests that bacterial elongation factors could be a potential target for similar compounds.

The following table summarizes the findings from studies on related compounds, which may suggest potential mechanisms for this compound.

Related Compound ClassInvestigated ActivityKey Mechanistic FindingReference
N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamidesAntibacterialInhibition of DNA gyrase subunit B (GyrB) tandfonline.comtandfonline.com
Quinoline-4-carboxamide (DDD107498)AntimalarialInhibition of translation elongation factor 2 (PfEF2) nih.govacs.org
2-Phenyl quinoline-4-carboxamide derivativesAntimicrobial, AnticancerIn silico docking suggested good binding affinity to microbial and cancer-related protein targets. researchgate.net

Proposed Molecular Targets and Pathways

Based on the investigations of related quinoline derivatives, several molecular targets and pathways can be proposed for the antimicrobial activity of this compound. These proposals are largely inferred from studies on analogous compounds and await direct experimental validation for the specific molecule .

The primary proposed molecular target is bacterial DNA gyrase , specifically the GyrB subunit. tandfonline.comtandfonline.com This enzyme is a well-established target for antibacterial drugs, including the fluoroquinolones. The quinoline core is a key pharmacophore that can interact with the ATP-binding site of GyrB, preventing the conformational changes necessary for its enzymatic activity. Molecular docking studies on various quinoline derivatives have supported this hypothesis by showing favorable binding energies and interactions with the active site residues of GyrB.

A second plausible molecular target is the translation elongation factor 2 (EF-G in bacteria) . The discovery that a quinoline-4-carboxamide can inhibit PfEF2 in P. falciparum opens up the possibility that this compound could act via a similar mechanism in bacteria. nih.govacs.org This would represent a novel mechanism of action for a quinoline-based antibacterial and could be particularly effective against resistant strains.

Furthermore, the general structure of quinoline derivatives allows for a variety of substitutions, which can modulate their target specificity and activity. In silico studies, such as molecular docking, have been employed to predict the binding affinities of various quinoline carboxamides to different microbial proteins. researchgate.net These computational approaches can help in identifying other potential targets and refining the understanding of the structure-activity relationships.

The proposed pathways affected by this compound are therefore central to bacterial survival:

DNA Replication and Repair: By targeting DNA gyrase, the compound would disrupt the supercoiling of DNA, leading to the inhibition of DNA replication and the induction of the SOS response, ultimately causing bacterial cell death.

Protein Synthesis: If the compound targets the elongation factor, it would halt the process of protein synthesis, which is immediately lethal to the bacterial cell.

The table below outlines the proposed molecular targets and the consequential affected pathways for this compound based on evidence from related compounds.

Proposed Molecular TargetAffected Cellular PathwayPotential OutcomeInferred From
DNA Gyrase (GyrB)DNA Replication and RepairInhibition of bacterial growth, bactericidal effect tandfonline.comtandfonline.com
Translation Elongation Factor (EF-G)Protein SynthesisCessation of protein production, cell death nih.govacs.org

It is crucial to reiterate that these are proposed mechanisms based on the study of analogous compounds. Direct biochemical and genetic studies on this compound are necessary to definitively elucidate its mechanism of action and validate these proposed molecular targets and pathways.

Structure Activity Relationship Sar Studies for 6 Bromo 2 Methylquinoline 4 Carboxamide Analogues

Impact of Substituent Modifications on Molecular Interactions

The potency and physicochemical properties of quinoline-4-carboxamide derivatives are profoundly influenced by the nature and position of substituents on the quinoline (B57606) ring and the amide group. nih.govacs.org Initial research on this scaffold identified that while early hit compounds demonstrated good in vitro activity, they often suffered from suboptimal properties such as high lipophilicity and poor metabolic stability, which spurred further investigation into substituent effects. nih.govresearchgate.net

Positional and Electronic Effects of Bromine and Methyl Substituents

The substituents on the quinoline core, specifically the bromine at the 6-position and the methyl group at the 2-position, play a crucial role in modulating the biological activity and physicochemical characteristics of the compound.

The bromine atom at the 6-position significantly contributes to the lipophilicity of the molecule. nih.gov Structure-activity relationship studies have shown that this position is sensitive to modification. For instance, replacing the bromine with other halogens like chlorine or fluorine is well-tolerated and can lead to a desirable decrease in the calculated partition coefficient (clogP) without a significant loss of potency. nih.govacs.org However, the complete removal of the halogen at this position results in a marked decrease in activity, highlighting the importance of a halogen substituent at this position for potent biological effects. nih.govacs.org

The substituent at the 2-position of the quinoline ring also has a significant impact on the compound's profile. While the initial focus of many studies was on a methyl group, explorations with larger and more diverse substituents have been undertaken. It was found that replacing the methyl group with larger aromatic rings was tolerated. researchgate.net Further modifications at this position, such as the introduction of amines, have been shown to reduce lipophilicity and improve aqueous solubility and metabolic stability. acs.org For example, introducing amines like dimethylamine (B145610) or morpholine (B109124) at this position was well-tolerated in terms of potency. nih.gov

Amide Group Substituent Variations and Their Influence

The amide group at the 4-position of the quinoline ring is a critical determinant of activity, and variations in its substituents (R²) have been extensively studied. The nature of the substituent on the amide nitrogen can influence potency, selectivity, and pharmacokinetic properties.

Research has indicated that the amide NH group itself is important for activity. Capping the amide NH with a methyl group, for instance, led to a significant 87-fold decrease in potency in one study of antimalarial quinoline-4-carboxamides. acs.org This suggests that the NH group may participate in crucial hydrogen bonding interactions with its biological target.

The choice of the substituent attached to the amide nitrogen is also pivotal. Studies have shown that incorporating basic amine moieties, such as a pyrrolidine (B122466) ring linked via an ethyl chain, can provide a good balance of lipophilicity, activity, and metabolic stability. nih.govacs.org Altering the basicity of this group has a direct impact on potency; for example, replacing a pyrrolidine ring with a less basic morpholine ring resulted in a 12-fold decrease in potency. acs.org It is also possible to reduce the size of the ring substituent and maintain activity. acs.org

Quinoline Ring System Modifications

One key area of modification has been the substituent at the 2-position (R³), which is part of the quinoline ring system. The initial hit compounds often featured a tolyl group at this position. nih.gov Replacing this aromatic substituent with a variety of primary and secondary amines was found to decrease lipophilicity and improve both solubility and microsomal stability. acs.org

Furthermore, the introduction of flexible linkers and different cyclic amines at this position has led to significant improvements in potency and pharmacokinetic profiles. For example, the introduction of a benzyl (B1604629) morpholine group at the 2-position resulted in a 70-fold increase in potency against P. falciparum in one study. nih.govacs.org This highlights the importance of exploring the space around the quinoline core to identify optimal interactions.

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features required for a molecule to be active at a specific biological target. For quinoline derivatives, pharmacophore models often highlight the importance of features such as hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings.

For quinoline-4-carboxamides, a general pharmacophore model would likely include:

A hydrogen bond acceptor feature associated with the quinoline nitrogen.

A hydrogen bond donor feature from the amide NH group. acs.org

A hydrogen bond acceptor from the amide carbonyl group.

Hydrophobic/aromatic regions corresponding to the quinoline ring system and its substituents.

Ligand design principles derived from SAR studies emphasize the need for a balanced profile of potency and physicochemical properties. Key principles for the 6-bromo-2-methylquinoline-4-carboxamide scaffold include:

Halogenation at the 6-position: A halogen is generally required for high potency, although the specific halogen can be varied to fine-tune properties like lipophilicity. nih.govacs.org

An unsubstituted amide NH: This group is often crucial for maintaining activity, likely through hydrogen bonding. acs.org

Optimization of the 2-position substituent: This position offers a key handle for modulating solubility, metabolic stability, and potency through the introduction of various amine-containing groups. nih.govacs.org

Control of lipophilicity: Balancing the lipophilic character of the molecule is critical for achieving good oral absorption and a favorable pharmacokinetic profile. nih.gov

Stereochemical Considerations in Activity Profiles

While extensive research on the stereochemical aspects of this compound itself is not widely reported, the introduction of chiral centers in its analogues necessitates the consideration of stereochemistry in their activity profiles. When a substituent introduces a stereocenter, it is common for the biological activity to reside primarily in one enantiomer. This is because the three-dimensional arrangement of atoms in a chiral molecule dictates its ability to fit into a specific binding site on a biological target, which is also chiral.

In the broader context of quinoline-4-carboxamide analogues, where various cyclic amines and substituted side chains are introduced, the potential for stereoisomers exists. The specific spatial orientation of these substituents can significantly influence molecular interactions and, consequently, the biological activity. Therefore, if a modification to the this compound scaffold introduces a chiral center, the separation and individual evaluation of the enantiomers would be a critical step in the SAR investigation.

Future Directions and Advanced Research Avenues

Development of Novel Synthetic Strategies for Diversification

The exploration of the full potential of 6-Bromo-2-methylquinoline-4-carboxamide hinges on the development of versatile and efficient synthetic strategies to generate a diverse library of analogues. Future research in this area should focus on modern synthetic methodologies that allow for the systematic modification of the quinoline (B57606) core and the carboxamide functionality.

One promising approach involves the application of photoredox-mediated Minisci C-H alkylation . This has been successfully used for the C-H alkylation of N-heteroarenes. For instance, an iridium-catalyzed photoredox reaction has been employed to introduce a methyl group at the 4-position of 6-bromo-2-methylquinoline (B1268081), demonstrating the feasibility of modifying the quinoline core under mild conditions. nih.gov Further exploration of this and other C-H functionalization techniques could enable the introduction of a wide range of substituents at various positions on the quinoline ring, leading to novel derivatives.

Another established yet powerful method is the Pfitzinger reaction , which has been utilized for the synthesis of 2-phenyl-quinoline-4-carboxamide derivatives. researchgate.net This reaction, involving the condensation of isatin (B1672199) with an α-methylene ketone, followed by amidation, could be adapted for the synthesis of a variety of 2-substituted 6-bromoquinoline-4-carboxamides.

Furthermore, the development of one-pot or tandem reactions would be highly beneficial for streamlining the synthesis of diverse analogues. For example, the synthesis of quinoline-6-carboxamides has been achieved by reacting the corresponding carboxylic acids with various amines in the presence of a coupling agent. researchgate.net Applying similar strategies to 6-bromo-2-methylquinoline-4-carboxylic acid would allow for the rapid generation of a library of N-substituted carboxamides, which is crucial for structure-activity relationship (SAR) studies.

The bromine atom at the 6-position is a particularly attractive handle for diversification through transition-metal-catalyzed cross-coupling reactions , such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions would permit the introduction of a wide variety of aryl, alkynyl, and amino substituents, respectively, significantly expanding the chemical space around the this compound scaffold. The precursor, 6-Bromo-2-hydroxyquinoline-4-carboxylic acid, is noted for its versatility in such cross-coupling reactions.

Synthetic StrategyPotential Application for Diversification
Photoredox-mediated Minisci C-H alkylationIntroduction of alkyl and other functional groups onto the quinoline core. nih.gov
Pfitzinger ReactionSynthesis of analogues with diverse substituents at the 2-position. researchgate.net
One-pot AmidationRapid generation of a library of N-substituted carboxamides. researchgate.net
Cross-coupling Reactions (e.g., Suzuki, Sonogashira)Introduction of aryl, alkynyl, and other moieties at the 6-position.

Advanced Computational Modeling for Predictive Research

To accelerate the discovery of potent and selective analogues of this compound, the integration of advanced computational modeling is essential. In silico methods can provide valuable insights into the potential biological activities and pharmacokinetic properties of novel derivatives, thereby guiding synthetic efforts and reducing the need for extensive empirical screening.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models. These models correlate the 3D structural features of a series of compounds with their biological activity. For instance, such studies have been successfully applied to 6-bromo quinazoline (B50416) derivatives to understand their binding affinity to the Epidermal Growth Factor Receptor (EGFR). nih.gov A similar approach for this compound derivatives could elucidate the key steric, electrostatic, and hydrophobic features required for a desired biological effect.

Molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the binding modes of ligands within the active sites of target proteins. These techniques have been used to model the interaction of quinoline-carboxamide derivatives with the P2X7 receptor and EGFR. researchgate.netnih.govnih.gov For this compound, docking studies could be performed against a panel of potential biological targets to predict binding affinities and poses, thus prioritizing the synthesis of the most promising candidates. MD simulations can further refine these models by providing insights into the dynamic stability of the ligand-protein complexes.

In addition to predicting biological activity, computational tools are invaluable for forecasting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. Early prediction of properties such as solubility, permeability, metabolic stability, and potential toxicity can help in the design of compounds with more favorable drug-like characteristics, as has been demonstrated for other quinoline derivatives. researchgate.net

Computational MethodApplication in Drug Discovery
3D-QSAR (CoMFA/CoMSIA)Predict biological activity and guide the design of new analogues with enhanced potency. nih.gov
Molecular DockingPredict the binding mode and affinity of compounds to biological targets. researchgate.netnih.govnih.gov
Molecular Dynamics (MD) SimulationsAssess the stability of ligand-protein complexes and refine binding hypotheses. nih.gov
ADME PredictionForecast pharmacokinetic properties to guide the design of drug-like molecules. researchgate.net

Exploration of New Biological Target Classes and Associated Mechanisms

While the specific biological targets of this compound are yet to be fully elucidated, research on structurally related compounds provides a strong basis for exploring its potential therapeutic applications. A key future direction will be the systematic screening of this compound and its derivatives against a wide range of biological targets to identify novel mechanisms of action.

Based on the activities of similar scaffolds, several target classes are of particular interest. For example, a 2,4-dimethylquinoline-6-carboxamide scaffold has been identified as a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor , a target for neurological and psychiatric disorders. nih.gov Given the structural similarity, it is plausible that this compound derivatives could also modulate this or other G-protein coupled receptors.

The quinoline-carboxamide core is also present in compounds that act as P2X7 receptor antagonists , which are being investigated for their role in inflammation and cancer. researchgate.netnih.gov Screening against this and other purinergic receptors could uncover novel anti-inflammatory or anticancer activities.

Furthermore, the related 6-bromo quinazoline scaffold has been shown to produce potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) , a well-established target in oncology. nih.gov The presence of the 6-bromo substituent is often associated with enhanced anticancer effects in this class of compounds. nih.gov Therefore, evaluating the inhibitory activity of this compound against EGFR and other protein kinases is a logical step.

The precursor, 6-Bromo-2-hydroxyquinoline-4-carboxylic acid, has been reported to have potential antimicrobial and anticancer activities , possibly through interactions with various enzymes and receptors or by affecting DNA and RNA function. This suggests that a broad phenotypic screening approach, followed by target deconvolution studies, could reveal unexpected and valuable biological activities for this compound.

Potential Target ClassRationale based on Structurally Related Compounds
G-Protein Coupled Receptors (e.g., M4)A 2,4-dimethylquinoline-6-carboxamide is an M4 PAM. nih.gov
Purinergic Receptors (e.g., P2X7R)Quinoline-carboxamides have shown P2X7R antagonist activity. researchgate.netnih.gov
Protein Kinases (e.g., EGFR)6-Bromo quinazolines are known EGFR inhibitors. nih.gov
Microbial Enzymes / DNAThe precursor shows antimicrobial and anticancer potential.

Integration with Chemical Biology Tools for Mechanistic Deconvolution

To fully understand the mechanism of action of this compound and its future derivatives, it will be crucial to integrate chemical biology tools into the research program. These tools can help to identify the direct molecular targets of a compound and to probe its effects within a cellular context.

A powerful strategy is the development of chemical probes based on the this compound scaffold. This can be achieved by introducing a reactive group or a tag (e.g., an alkyne or azide (B81097) for "click" chemistry, a biotin (B1667282) moiety for affinity purification, or a photo-crosslinker) at a position on the molecule that does not disrupt its biological activity. These probes can then be used in techniques such as affinity-based protein profiling (ABPP) or proteomics-based methods to pull down and identify the cellular binding partners of the compound. nih.gov

The inherent fluorescence of the quinoline ring system can be exploited to develop fluorescent probes for biological imaging. By strategic modification of the this compound structure, it may be possible to create derivatives whose fluorescence properties change upon binding to a specific target or in response to a particular cellular event. This would enable real-time visualization of the compound's distribution and interaction with its target in living cells.

Furthermore, the synthesis of metal complexes with this compound as a ligand could open up new avenues for research. For example, Cu(II) complexes of quinoline-based ligands have been used to study DNA fragmentation and the production of reactive oxygen species (ROS), providing insights into their mechanisms of cytotoxicity. mdpi.com

The integration of these chemical biology approaches will be instrumental in validating the biological targets of this compound, elucidating its mechanism of action, and ultimately, advancing its development as a potential therapeutic agent.

Chemical Biology ToolApplication for Mechanistic Studies
Chemical Probes (e.g., with "click" handles)Identification of direct cellular targets through affinity purification and proteomics. nih.gov
Fluorescent ProbesReal-time imaging of compound localization and target engagement in live cells.
Metal ComplexesInvestigation of mechanisms such as DNA interaction and ROS production. mdpi.com

Q & A

Q. What are the standard synthetic routes for 6-Bromo-2-methylquinoline-4-carboxamide?

The synthesis typically involves multi-step protocols:

  • Quinoline Core Formation : Use Skraup or Doebner-von Miller condensation with aniline derivatives and glycerol under acidic conditions to form the quinoline backbone .
  • Bromination : Introduce bromine at the 6-position using N-bromosuccinimide (NBS) or Br₂ in controlled conditions to avoid over-halogenation .
  • Carboxamide Installation : React the carboxylic acid intermediate (e.g., 6-bromo-2-methylquinoline-4-carboxylic acid) with amines using coupling agents like HBTU or EDC/HOBt in DMF, with triethylamine (TEA) as a base .
  • Methyl Group Retention : Ensure methyl at the 2-position is preserved during bromination by optimizing reaction time and temperature .

Table 1 : Key Reaction Conditions

StepReagents/ConditionsYield Range
BrominationNBS, CCl₄, 80°C60-75%
Carboxamide CouplingHBTU, TEA, DMF, RT70-85%

Q. How is structural characterization performed for this compound?

  • NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR: methyl group at δ 2.5-2.7 ppm; bromine’s deshielding effect on adjacent protons) .
  • IR Spectroscopy : Identify carboxamide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., 279.08 g/mol for C₁₂H₁₀BrN₂O) .

Q. What reactivity patterns are expected due to the bromine substituent?

The bromine at position 6 enables:

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids (Pd catalysts) to introduce aryl/heteroaryl groups .
  • Nucleophilic Substitution : Replace bromine with amines or alkoxides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Electrophilic Aromatic Substitution : Directing effects of bromine and methyl groups influence regioselectivity in further substitutions .

Advanced Research Questions

Q. How can synthetic yields be optimized for carboxamide coupling steps?

  • Coupling Agent Selection : HBTU outperforms EDC in sterically hindered quinoline systems, reducing side-product formation .
  • Solvent Effects : DMF enhances reagent solubility but may require post-reaction purification via column chromatography (silica gel, EtOAc/hexane) .
  • Temperature Control : Reactions at 0°C minimize racemization of chiral amines .

Q. What mechanisms underlie the compound’s biological activity in medicinal chemistry studies?

  • Pharmacophore Interactions : The carboxamide group hydrogen bonds with target enzymes (e.g., kinase ATP-binding pockets), while bromine enhances hydrophobic interactions .
  • Electrophilicity : Bromine increases electrophilic character, enabling covalent binding to cysteine residues in proteins (e.g., protease inhibition) .

Table 2 : Hypothesized Targets

Target ClassInteraction MechanismReference
KinasesATP-binding pocket H-bonding
ProteasesCovalent cysteine modification

Q. How should researchers resolve contradictions in reported reaction yields?

  • Variable Bromination Efficiency : Differences in NBS purity or trace moisture (use anhydrous CCl₄) can alter yields .
  • Carboxamide Side Reactions : Competing esterification may occur if carboxylic acid intermediates are not fully activated; pre-activation with CDI improves consistency .

Q. What computational methods predict the compound’s reactivity in novel reactions?

  • DFT Calculations : Model transition states for Suzuki coupling to optimize Pd catalyst selection (e.g., Pd(PPh₃)₄ vs. XPhos) .
  • Molecular Docking : Simulate binding affinities with biological targets to prioritize synthetic derivatives .

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